![molecular formula C8H15NO B13189091 [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)
[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol: is a spirocyclic compound characterized by a unique structure that includes a spiro[23]hexane core with an aminomethyl group and a methanol group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol typically involves the reaction of a spiro[2.3]hexane derivative with an aminomethylating agent. One common method includes the use of formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group. The methanol group can be introduced through subsequent reduction reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [5-(Aminomethyl)spiro[23]hexan-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its spirocyclic structure may provide insights into the conformational dynamics of biological molecules.
Medicine: In medicinal chemistry, [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the spirocyclic core provides structural stability. This allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Spiro[2.3]hexane derivatives: These compounds share the spirocyclic core but may have different functional groups attached.
Spiro[5.5]undecane derivatives: These compounds have a larger spirocyclic core and may exhibit different chemical and biological properties.
Uniqueness: The uniqueness of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol lies in its specific combination of functional groups and spirocyclic structure. This provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
[5-(aminomethyl)spiro[2.3]hexan-5-yl]methanol |
InChI |
InChI=1S/C8H15NO/c9-5-8(6-10)3-7(4-8)1-2-7/h10H,1-6,9H2 |
Clé InChI |
TUZMYLBFTSJCDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(C2)(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
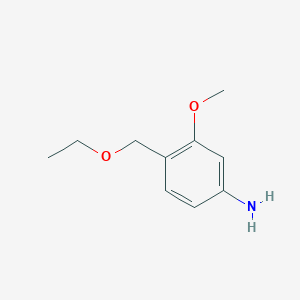
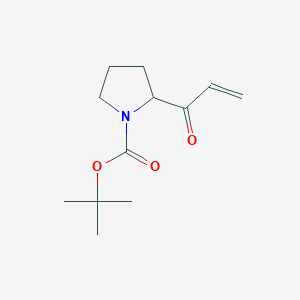
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)
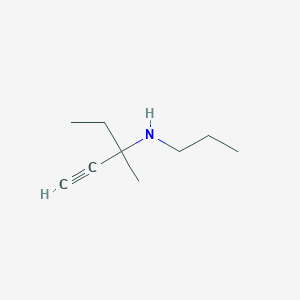

![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189047.png)
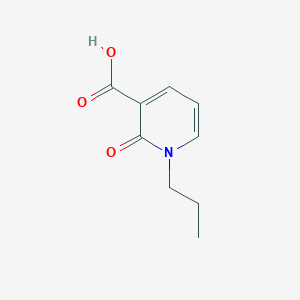
![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
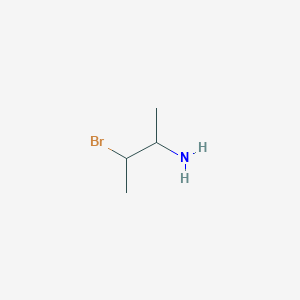
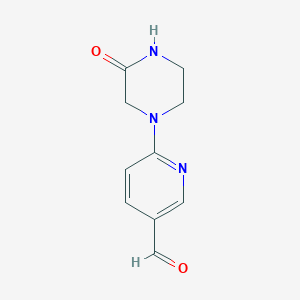
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)

![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
